2-Bromo-7-chloroimidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-7-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 7 positions, respectively, on the imidazo[1,2-a]pyridine ring. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chloroimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the bromination of 7-chloroimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-7-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-7-fluoroimidazo[1,2-a]pyridine
- 2-Chloro-7-bromoimidazo[1,2-a]pyridine
- 2-Iodo-7-chloroimidazo[1,2-a]pyridine
Comparison: Compared to its analogues, 2-Bromo-7-chloroimidazo[1,2-a]pyridine exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation enhances its versatility in chemical reactions and its potential biological activities. The compound’s unique structural features make it a valuable scaffold in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-bromo-7-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPBAWAFMKICQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721011 |
Source
|
Record name | 2-Bromo-7-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260825-69-1 |
Source
|
Record name | 2-Bromo-7-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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